A novel ultrasound-promoted synthesis of 5-aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, including the specific derivative 5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride, has been reported. [] This method involves the cyclocondensation reaction of 3-(hetero)aryl-1-(2-hydroxyphenyl)enones with aminoguanidine hydrochloride under sonochemical conditions. [] The reaction is carried out for 30 minutes of sonication, resulting in yields ranging from 15-83% without the need for chromatographic purification. []
Studies have investigated the in vitro antimicrobial activity of various 5-aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, including 5-amino-3-phenyl-1H-pyrazole-1-carboximidamide. [] These compounds were tested against a panel of four bacterial strains and four Candida yeasts to determine their minimum inhibitory concentrations (MICs). [] The derivative 5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride exhibited significant activity against gram-positive bacteria, specifically S. aureus and E. faecalis, with an MIC of 7.8 μg/mL. [] This activity was comparable to the standard antibiotic chloramphenicol. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8